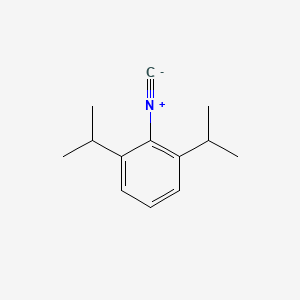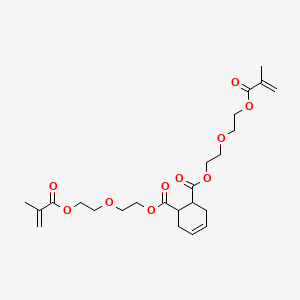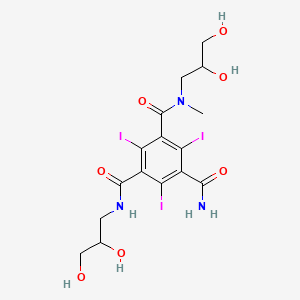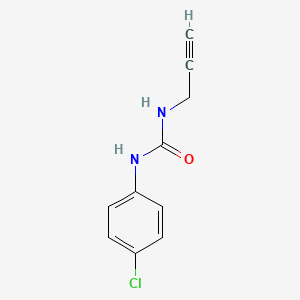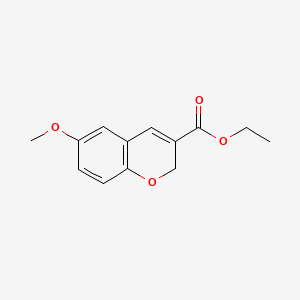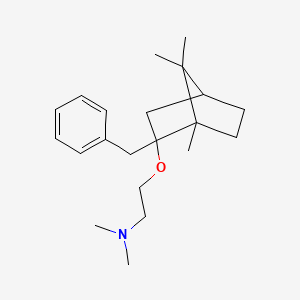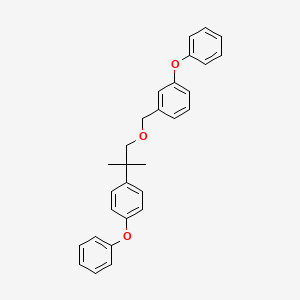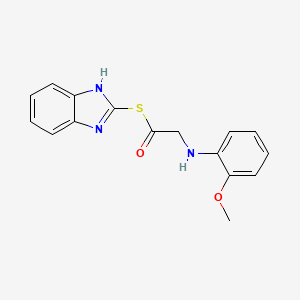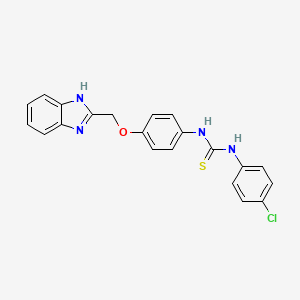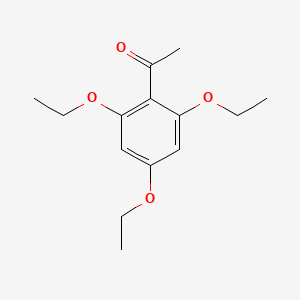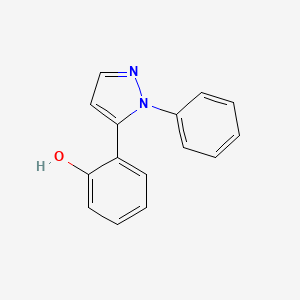
2-(1-Fenil-1H-pirazol-5-IL)fenol
Descripción general
Descripción
“2-(1-Phenyl-1H-pyrazol-5-YL)phenol” is an organic compound that serves as a useful building block in chemical synthesis studies . It belongs to an important class of 1, 3, 5-trisubstituted pyrazoline compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . The condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “2-(1-Phenyl-1H-pyrazol-5-YL)phenol” and similar compounds has been studied. For example, a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Phenyl-1H-pyrazol-5-YL)phenol” and similar compounds have been studied. For example, it was found that the existence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhanced the antifungal activity of related pyrazoles .Mecanismo De Acción
The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have unique properties that can be used in a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is its ability to form stable metal complexes. This makes it a useful ligand in the synthesis of metal complexes for a variety of applications. However, one of the limitations of using 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is that it can be difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. One area of research could be to investigate its potential as a catalyst in organic reactions. Another area of research could be to explore its potential as a drug delivery agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los compuestos que contienen andamios de pirazol, como “2-(1-Fenil-1H-pirazol-5-IL)fenol”, se ha encontrado que poseen una actividad antimicrobiana significativa . En un estudio, el compuesto se sintetizó y se evaluó su actividad antimicrobiana in vitro. Entre todos los compuestos probados, mostró la mayor actividad inhibitoria del crecimiento .
Actividad antioxidante
El compuesto también ha demostrado notables propiedades antioxidantes. Las propiedades antioxidantes se evaluaron utilizando el ensayo de eliminación de radicales libres DPPH . Esto sugiere que el compuesto podría utilizarse en el desarrollo de terapias antioxidantes .
Actividad antiviral
Los estudios de acoplamiento molecular han demostrado que el compuesto podría interactuar potencialmente con la principal proteasa del COVID-19. Las afinidades de unión se encontraron en el rango de -8.2 a -9.3 kcal/mol . Esto sugiere que el compuesto podría ser un inhibidor potencial para el virus SARS-CoV-2 .
Química supramolecular
El compuesto se ha utilizado para evaluar la existencia de columnas de apilamiento planar en estructuras supramoleculares de pirazoles . Comprender el entorno supramolecular de las estructuras cristalinas es necesario para facilitar el diseño de moléculas con propiedades deseables .
Actividad antileishmanial
Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto similar a “this compound”. El compuesto mostró un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión (-9.8 kcal/mol) .
Actividad antituberculosa
El compuesto y sus análogos se diseñaron como prometedores agentes antituberculosos combinando el diseño in silico, la detección virtual impulsada por QSAR, la síntesis y la evaluación experimental .
Otras actividades biológicas
Los compuestos basados en pirazol, incluido “this compound”, se ha encontrado que poseen una amplia gama de actividades biológicas. Estos incluyen actividades antiinflamatorias, analgésicas, anticonvulsivas, antihelmínticas y herbicidas .
Propiedades
IUPAC Name |
2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSXOABKUKAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425650 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42089-79-2 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



